"synthesis of 7-Amino-4-aza-2-oxindole"
"synthesis of 7-Amino-4-aza-2-oxindole"
An In-depth Technical Guide to the Synthesis of 7-Amino-4-aza-2-oxindole
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 7-Amino-4-aza-2-oxindole (also known as 7-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one). The 4-aza-2-oxindole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core fragment in the development of potent kinase inhibitors and other therapeutic agents.[1][2] The introduction of a 7-amino group offers a critical vector for further chemical modification and can significantly influence the molecule's pharmacological properties, including target binding and selectivity.[3] This document outlines a logical and field-proven three-step synthetic sequence, beginning with the construction of the core 4-aza-2-oxindole ring system, followed by regioselective nitration, and concluding with a catalytic hydrogenation to yield the target compound. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the underlying chemical principles that govern the transformations. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic route.
Introduction: The Significance of the 4-Aza-2-Oxindole Scaffold
The 4-aza-2-oxindole core is a bioisostere of the well-known oxindole and indole ring systems.[4] The strategic replacement of a carbon atom with a nitrogen atom in the benzene portion of the oxindole scaffold can modulate key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.[5] These modifications are crucial in drug discovery for optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and enhancing its interaction with biological targets.[4]
Specifically, the 7-azaindole moiety, a related structure, is known to mimic the adenine fragment of ATP, allowing it to act as a "hinge-binding" motif in many protein kinase inhibitors.[5] The 4-aza-2-oxindole scaffold retains this key feature while providing a different three-dimensional geometry and chemical reactivity, making it a valuable building block for exploring novel intellectual property space and developing next-generation therapeutics.[6] The 7-amino functional group, in particular, serves as a versatile synthetic handle for the introduction of various side chains to probe the structure-activity relationship (SAR) of new chemical entities.
Retrosynthetic Analysis and Strategy
The proposed synthesis of 7-Amino-4-aza-2-oxindole is designed as a linear sequence that builds complexity from a readily available pyridine-based starting material. The overall strategy hinges on the late-stage introduction of the key amino functionality via a nitro group, a reliable and scalable transformation.
Figure 1: Retrosynthetic pathway for 7-Amino-4-aza-2-oxindole.
Synthetic Pathway and Mechanistic Rationale
The forward synthesis is divided into three primary stages, each optimized to ensure high yields and purity of the intermediates and the final product.
Step 1: Synthesis of the Core Scaffold: 4-Aza-2-oxindole
The construction of the bicyclic 4-aza-2-oxindole (1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one) core is the foundational step.[7][8] While several routes to azaindoles exist[1][9], a practical approach involves the cyclization of a suitably substituted pyridine precursor. This example utilizes a pathway starting from 2-amino-3-chloropyridine.
The rationale for this approach is the activation of the C2 and C3 positions of the pyridine ring to facilitate the formation of the fused pyrrolone ring. The sequence involves N-acylation followed by an intramolecular cyclization.
Figure 2: Workflow for the synthesis of the 4-Aza-2-oxindole core.
Experimental Protocol: Synthesis of 4-Aza-2-oxindole
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Acylation: To a solution of 2-amino-3-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq). Slowly add ethyl oxalyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, ethyl 2-((3-chloropyridin-2-yl)amino)-2-oxoacetate.
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Cyclization: Add the crude intermediate to a flask containing a Lewis acid such as aluminum chloride (AlCl₃, 3.0 eq) in an appropriate high-boiling solvent (e.g., nitrobenzene) and heat to 120-140 °C for 4-6 hours.
-
Purification: Cool the reaction mixture and carefully quench by pouring onto ice-water. Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 4-aza-2-oxindole as a solid.
Step 2: Regioselective Nitration to 7-Nitro-4-aza-2-oxindole
The introduction of a nitro group onto the 4-aza-2-oxindole scaffold is a critical step. Electrophilic aromatic substitution on a pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring.[10] Nitration typically requires strong acidic conditions and directs substitution to the C3 and C5 positions (meta to the ring nitrogen).[11][12] In the 4-aza-2-oxindole system, the C5 and C7 positions are meta to the pyridine nitrogen. The C7 position is sterically less hindered and electronically favored for substitution.
Causality of Reagent Choice: A mixture of nitric acid in a strong acid, such as sulfuric acid or in trifluoroacetic anhydride, is employed to generate the highly electrophilic nitronium ion (NO₂⁺) required to overcome the deactivated nature of the pyridine ring.[11]
Experimental Protocol: Synthesis of 7-Nitro-4-aza-2-oxindole
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Reaction Setup: To a flask containing concentrated sulfuric acid, cooled to 0 °C, slowly add 4-aza-2-oxindole (1.0 eq) in portions, ensuring the temperature remains below 10 °C.
-
Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture.
-
Reaction: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. A precipitate will form. Adjust the pH to neutral (pH ~7) with a saturated solution of sodium bicarbonate.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 7-Nitro-4-aza-2-oxindole. Further purification can be achieved by recrystallization if necessary.
Step 3: Reduction to 7-Amino-4-aza-2-oxindole
The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and mild reaction conditions, which preserve the lactam functionality of the oxindole ring.[13]
Causality of Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic nitro groups.[4][14] It offers excellent activity and selectivity, and the reaction proceeds under a positive pressure of hydrogen gas. Raney Nickel is an alternative that can be used if dehalogenation is a concern in related substrates.[15]
Figure 3: Workflow for the catalytic hydrogenation of the nitro intermediate.
Experimental Protocol: Synthesis of 7-Amino-4-aza-2-oxindole
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Reaction Setup: In a hydrogenation flask, dissolve 7-Nitro-4-aza-2-oxindole (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (typically 40-50 psi) or maintain a hydrogen atmosphere using a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Filtration and Concentration: Carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 7-Amino-4-aza-2-oxindole. The product can be further purified by recrystallization or column chromatography if required.
Data Summary and Characterization
The successful synthesis of each compound should be verified by standard analytical techniques. The following table summarizes the expected data for the key compounds in this synthetic pathway.
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Appearance | Key Characterization Data (Hypothetical) |
| 4-Aza-2-oxindole | C₇H₆N₂O | 134.14 | 50-60% | Off-white to light brown solid | ¹H NMR: Signals for aromatic protons and CH₂ group. MS (ESI+): m/z 135.1 [M+H]⁺ |
| 7-Nitro-4-aza-2-oxindole | C₇H₅N₃O₃ | 179.14 | 70-85% | Yellow solid | ¹H NMR: Downfield shift of aromatic protons. MS (ESI+): m/z 180.1 [M+H]⁺ |
| 7-Amino-4-aza-2-oxindole | C₇H₇N₃O | 149.15 | 90-98% | Light-colored solid | ¹H NMR: Appearance of a broad singlet for NH₂ protons. MS (ESI+): m/z 150.1 [M+H]⁺ |
Conclusion
This guide details a comprehensive and logically structured synthetic route to 7-Amino-4-aza-2-oxindole, a valuable building block for drug discovery. By breaking down the synthesis into three manageable stages—scaffold formation, regioselective nitration, and catalytic reduction—this document provides both the practical steps and the underlying scientific rationale necessary for successful execution. The protocols described herein are based on well-established and reliable chemical transformations, ensuring a high degree of reproducibility and scalability. This work serves as a foundational resource for medicinal chemists and process development scientists engaged in the synthesis of novel aza-oxindole-based therapeutic agents.
References
-
Title: Synthesis of Azaindoles Source: Chinese Journal of Organic Chemistry URL: [Link]
- Title: 1,3-dihydro-2H-pyrrolo 2,3-b!
-
Title: Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents Source: Drug Design, Development and Therapy URL: [Link]
-
Title: Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling Source: Molecules URL: [Link]
-
Title: Azaindole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents Source: Polycyclic Aromatic Compounds URL: [Link]
- Title: Process for the catalytic hydrogenation of aromatic nitro compounds Source: Google Patents URL
-
Title: Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex Source: ACS Catalysis URL: [Link]
-
Title: Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst Source: Dalton Transactions URL: [Link]
-
Title: 1,3-DIHYDRO-2H-PYRROLO[3,2-B]PYRIDIN-2-ONE Request for Quotation Source: ChemBK URL: [Link]
-
Title: Azaindole Therapeutic Agents Source: Medicinal Research Reviews URL: [Link]
-
Title: Nitration of Pyrrolo[2,1-a]isoquinolines Source: The Journal of Organic Chemistry URL: [Link]
-
Title: 1,3-Dihydro-2H-pyrrolo(2,3-b)pyridin-2-one Source: PubChem URL: [Link]
-
Title: Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex Source: Catalysts URL: [Link]
-
Title: Nitration of Pyrrolo[2,1‐a]isoquinolines with NaNO2/HFIP Source: European Journal of Organic Chemistry URL: [Link]
-
Title: Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst Source: Nature Communications URL: [Link]
-
Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]
-
Title: Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds Source: Organic & Medicinal Chem IJ URL: [Link]
-
Title: Nitro Reduction - Common Conditions Source: Organic Chemistry Data URL: [Link]
-
Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: Pharmaceuticals URL: [Link]
-
Title: 2: Commonly Used Reagents for the Reduction of Nitro Compounds Source: ResearchGate URL: [Link]
-
Title: meta-Nitration of Pyridines and Quinolines through Oxazino Azines Source: Organic Letters URL: [Link]
-
Title: Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma Source: Molecules URL: [Link]
-
Title: Preparation of nitropyridines by nitration of pyridines with nitric acid Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Source: ResearchGate URL: [Link]
-
Title: 4-AZA-2-OXINDOLE molecular information Source: Chemical Cas No Search URL: [Link]
Sources
- 1. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. molecularinfo.com [molecularinfo.com]
- 9. Azaindole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
